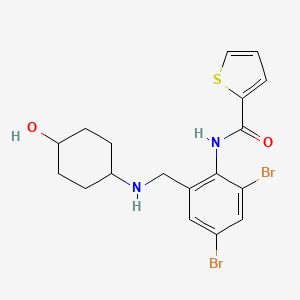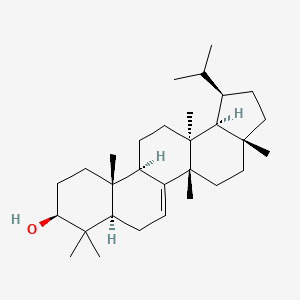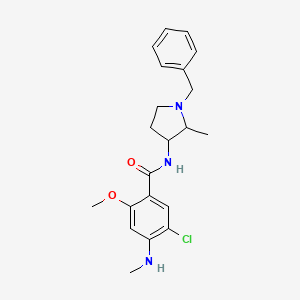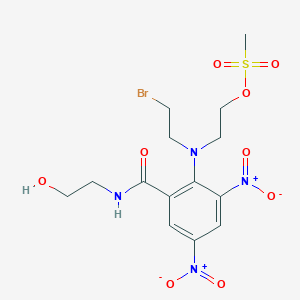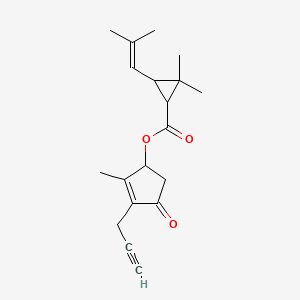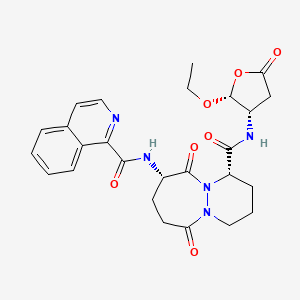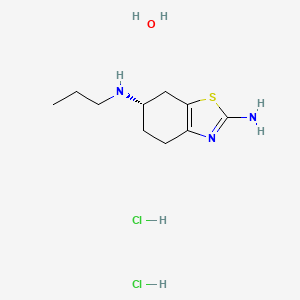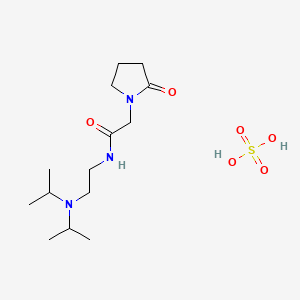
Primapterin
Übersicht
Beschreibung
Synthesis Analysis
A new regiospecific synthesis of anapterin and primapterin has been reported . The exact metabolic origin of primapterin and anapterin is still obscure .Molecular Structure Analysis
Primapterin is a member of the class of biopterins that consists of pterin bearing amino, oxo and 1,2-dihydroxypropyl substituents at positions 2, 4 and 7 respectively .Chemical Reactions Analysis
Primapterin is formed from biopterin by an isomerization reaction . The 6-substituted pterin to 7-substituted pterin conversion occurs in the absence of pterin-4a-carbinolamine dehydratase and is shown to be a nonenzymatic process .Physical And Chemical Properties Analysis
Primapterin is a liquid with a boiling point of 502.6±53.0 °C (Predicted) and a density of 1.86±0.1 g/cm3 (Predicted) . It is soluble in aqueous acid .Wissenschaftliche Forschungsanwendungen
Primapterinuria
Primapterin (7-iso-biopterin) is a new pterin metabolite found recently in the urine of a child with mild hyperphenylalaninaemia . Besides primapterin, two other new 7-substituted pterins, namely 6-oxo-primapterin and anapterin (7-iso-neopterin), were also found in the patient’s urine . This condition is known as Primapterinuria .
Diagnosis of Tetrahydrobiopterin (BH4) Deficiencies
Primapterin measurement in urine is only elevated in PCDD . Therefore, it can be used in the diagnostic flowchart for differential diagnosis of BH4 deficiencies with and without HPA .
Research in Inherited Metabolic Disease
Primapterin is involved in studies related to inherited metabolic diseases . The exact metabolic origin of primapterin and anapterin is still obscure , which makes it a subject of interest in this field.
Neurotransmitter Metabolite Studies
In both patients diagnosed with Primapterinuria, the cerebrospinal fluid (CSF) neurotransmitter metabolites, 5-hydroxyindoleacetic acid and homovanillic acid were in the normal range . This suggests that Primapterin might not affect the levels of these neurotransmitter metabolites.
Phenylketonuria Research
Primapterin has been identified in a patient with hyperphenylalaninaemia . This suggests a potential role of Primapterin in the research of Phenylketonuria, a genetic disorder that increases the levels of a substance called phenylalanine in the blood.
Scientific Research Supply
Primapterin is available for scientific research . It can be procured from suppliers like MilliporeSigma for use in various laboratory experiments and research studies.
Safety and Hazards
Wirkmechanismus
Target of Action
Primapterin, also known as 7-iso-biopterin, is a pterin metabolite . The primary targets of Primapterin are the aromatic amino acid hydroxylases, which include phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes play a crucial role in the synthesis of monoamines such as dopamine, serotonin, norepinephrine, and epinephrine .
Mode of Action
It is known to be involved in the biosynthesis and regeneration of tetrahydrobiopterin (bh4), an essential cofactor of the aromatic amino acid hydroxylases . A disturbance in BH4 metabolism, such as that caused by Primapterin, results in a severe depletion of all monoamine neurotransmitters .
Biochemical Pathways
Primapterin affects the biochemical pathways related to the synthesis of monoamine neurotransmitters. It interferes with the biosynthesis and regeneration of BH4, leading to insufficient synthesis of the monoamine neurotransmitters dopamine and serotonin . This disturbance in BH4 metabolism impacts the function of key enzymes like TH and TPH, which are crucial for the synthesis of dopamine, serotonin, norepinephrine, and epinephrine .
Result of Action
The action of Primapterin leads to a significant depletion of monoamine neurotransmitters due to a disturbance in BH4 metabolism . This can result in conditions like hyperphenylalaninemia . Early supplementation of neurotransmitter precursors and appropriate treatment can lead to significant improvement of motor and cognitive function .
Eigenschaften
IUPAC Name |
2-amino-7-(1,2-dihydroxypropyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRKRFGNHXANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862990 | |
| Record name | 2-Amino-7-(1,2-dihydroxypropyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Primapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Primapterin | |
CAS RN |
2582-88-9 | |
| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Primapterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





